Cas no 177166-35-7 (Methyl 5-methyl-2-(2-oxopropyl)benzoate)
Methyl 5-methyl-2-(2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-methyl-2-(2-oxopropyl)benzoate
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- Inchi: 1S/C12H14O3/c1-8-4-5-10(7-9(2)13)11(6-8)12(14)15-3/h4-6H,7H2,1-3H3
- InChI Key: VLELIHASWJRPPZ-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C)C=CC=1CC(C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 247
- XLogP3: 1.8
- Topological Polar Surface Area: 43.4
Methyl 5-methyl-2-(2-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005279-250mg |
Methyl 5-methyl-2-(2-oxopropyl)benzoate |
177166-35-7 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010005279-500mg |
Methyl 5-methyl-2-(2-oxopropyl)benzoate |
177166-35-7 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
| Alichem | A010005279-1g |
Methyl 5-methyl-2-(2-oxopropyl)benzoate |
177166-35-7 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
Methyl 5-methyl-2-(2-oxopropyl)benzoate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Methyl 5-methyl-2-(2-oxopropyl)benzoate
Methyl 5-methyl-2-(2-oxopropyl)benzoate (CAS No. 177166-35-7): A Comprehensive Overview
Methyl 5-methyl-2-(2-oxopropyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 177166-35-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various scientific domains, including drug synthesis and material science. The detailed exploration of this compound not only highlights its chemical properties but also delves into the latest research findings that underscore its relevance in contemporary scientific endeavors.
The molecular structure of Methyl 5-methyl-2-(2-oxopropyl)benzoate consists of a benzoate core substituted with a methyl group at the 5-position and an isobutylidene group at the 2-position, linked via an ester functional group. This unique configuration imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating and electron-withdrawing groups within the same aromatic system enhances its versatility, allowing for diverse transformations that are pivotal in pharmaceutical development.
In recent years, the compound has been studied for its role in the synthesis of bioactive molecules. Specifically, researchers have been exploring its utility as a precursor in the development of novel therapeutic agents. The benzoate moiety is particularly noteworthy, as it is a common structural motif found in many pharmacologically active compounds. Its incorporation into drug candidates can influence both the solubility and metabolic stability of the final product, making it an attractive choice for medicinal chemists.
One of the most compelling aspects of Methyl 5-methyl-2-(2-oxopropyl)benzoate is its potential application in the field of polymer chemistry. The compound's ability to act as a monomer or crosslinking agent has been investigated, particularly in the context of developing advanced materials with tailored properties. These materials could find applications in coatings, adhesives, and even biodegradable polymers, where precise control over molecular architecture is essential.
The latest research on Methyl 5-methyl-2-(2-oxopropyl)benzoate has also shed light on its catalytic properties. Studies have demonstrated that derivatives of this compound can serve as effective catalysts in various organic reactions, including esterification and oxidation processes. This finding opens up new avenues for green chemistry approaches, where such catalysts could replace more hazardous alternatives, thereby reducing the environmental impact of synthetic protocols.
Furthermore, the compound's behavior under different reaction conditions has been meticulously examined. Researchers have observed that modifications to its structure can significantly alter its reactivity and selectivity. For instance, introducing additional functional groups can direct specific reaction pathways, making it possible to fine-tune the outcome of synthetic processes. This level of control is crucial for optimizing drug production and ensuring high yields of desired products.
The pharmacological potential of Methyl 5-methyl-2-(2-oxopropyl)benzoate extends beyond its role as a synthetic intermediate. Preliminary studies suggest that certain derivatives may exhibit biological activity, particularly in modulating inflammatory responses and neural signaling pathways. While further research is needed to fully elucidate these effects, the preliminary findings are promising and warrant deeper investigation into potential therapeutic applications.
In conclusion, Methyl 5-methyl-2-(2-oxopropyl)benzoate (CAS No. 177166-35-7) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool in organic synthesis, polymer chemistry, and pharmaceutical research. As our understanding of its properties continues to evolve, so too will its utility in addressing complex scientific challenges. The ongoing exploration of this compound underscores its importance as a building block for future advancements in chemistry and related fields.
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